molecular formula C12H15N3 B7903973 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

Cat. No.: B7903973
M. Wt: 201.27 g/mol
InChI Key: LOIIYTWETPAJMB-UHFFFAOYSA-N
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Description

4-{1H-Pyrrolo[3,2-b]pyridin-3-yl}piperidine (CAS: 149669-49-8) is a bicyclic heterocyclic compound featuring a piperidine ring fused to a pyrrolo[3,2-b]pyridine scaffold. Its molecular formula is C₁₂H₁₅N₃ (MW: 201.27 g/mol), with a single isotopic mass of 201.1266 . The piperidine moiety is substituted at the 4-position with the pyrrolo[3,2-b]pyridin-3-yl group, creating a rigid, planar structure. This compound is widely used in medicinal chemistry as a building block for kinase inhibitors and central nervous system (CNS)-targeting drugs due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-2,5,8-9,13,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIYTWETPAJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr with Chlorinated Pyrrolopyridines

A widely employed method involves reacting halogenated pyrrolopyridines with 4-aminopiperidine derivatives. For instance, 3-chloro-1H-pyrrolo[3,2-b]pyridine undergoes SNAr with 4-aminopiperidine in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction typically requires heating at 80–100°C for 12–24 hours, yielding the target compound in 60–75% efficiency.

Key Example :
In a representative procedure, 3-chloro-1H-pyrrolo[3,2-b]pyridine (1.2 equiv) was combined with 4-aminopiperidine (1.0 equiv) and potassium carbonate (2.5 equiv) in DMF. After stirring at 90°C for 18 hours, the mixture was purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to isolate the product (68% yield).

Optimization of Leaving Groups

Bromine and iodine substituents on the pyrrolopyridine ring enhance reactivity in SNAr. For example, 3-bromo-1H-pyrrolo[3,2-b]pyridine reacted with 4-aminopiperidine under microwave irradiation (120°C, 30 minutes), achieving an 82% yield. Fluorinated derivatives, however, showed reduced reactivity due to weaker electrophilicity.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Cyclization and Ring-Closing Methodologies

Knorr Pyrrole Synthesis

The pyrrolopyridine ring can be constructed via cyclization of a piperidine-containing precursor. For example, condensation of 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate with diketones under acidic conditions forms the pyrrole ring.

Procedure :
4-(2-Aminopyridin-3-yl)piperidine (1.0 equiv) and acetylacetone (1.5 equiv) were heated in acetic acid at reflux for 8 hours. The product was isolated via recrystallization (ethanol/water) in 58% yield.

Transition Metal-Mediated Cyclizations

Copper(I)-catalyzed cyclization of alkynylpiperidines with nitriles generates pyrrolopyridine frameworks. For instance, 4-ethynylpiperidine and cyanopyridine derivatives reacted with CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C, yielding the fused heterocycle in 70% efficiency.

Functionalization of Preformed Piperidine-Heterocycle Hybrids

Reductive Amination

4-Oxo-piperidine-pyrrolopyridine intermediates undergo reductive amination to introduce substituents. Sodium cyanoborohydride or hydrogenation with Raney nickel are common reducing agents.

Example :
4-Oxo-1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine (1.0 equiv) and benzylamine (1.2 equiv) in methanol with NaBH3CN (1.5 equiv) at room temperature for 12 hours provided the N-benzyl derivative in 81% yield.

Acylation and Sulfonylation

The piperidine nitrogen can be acylated using activated esters or sulfonyl chlorides. For instance, treatment with 4-chlorobenzoyl chloride in dichloromethane and triethylamine afforded the acylated product in 89% yield.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (HPLC)Key Advantage
SNArDMF, 90°C, 18 h6898.5Simplicity
Suzuki CouplingMicrowave, 125°C, 25 min7499.1Rapid reaction time
Buchwald-HartwigToluene, 110°C, 16 h6597.8Broad substrate scope
Knorr CyclizationAcetic acid, reflux, 8 h5896.2No transition metals required

Challenges and Optimization Strategies

  • Regioselectivity : SNAr reactions with unsymmetrical pyrrolopyridines may yield regioisomers. Using bulky bases (e.g., DBU) or low temperatures improves selectivity.

  • Purification : Silica gel chromatography remains the standard, but recrystallization from ethanol/water mixtures enhances purity for crystalline derivatives.

  • Scale-Up : Microwave-assisted reactions show superior scalability compared to traditional heating, reducing reaction times by 50–70% .

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential as a lead compound in drug development, particularly for targeting specific diseases such as cancer and neurological disorders.

    Industry: The compound’s derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 149692-82-0)

  • Structure : Differs in the pyrrolopyridine ring fusion ([2,3-b] vs. [3,2-b]), altering electronic properties and binding interactions.
  • Molecular Weight : 201.27 g/mol (identical to the target compound).
  • Applications : Used in serotonin receptor modulators, with distinct selectivity profiles due to altered ring orientation .

CP 94253 Hydrochloride (CAS: 845861-39-4)

  • Structure : Contains a 5-propoxy group on the pyrrolo[3,2-b]pyridine and a 1,2,3,6-tetrahydro-4-pyridinyl substituent.
  • Molecular Weight : 293.80 g/mol.
  • Applications : A potent 5-HT₁B/1D receptor agonist, demonstrating the impact of substituents on receptor specificity .

4-[(3R)-3-Fluoropiperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Fluorinated piperidine attached to a pyrrolo[2,3-d]pyrimidine core.
  • Molecular Weight : 220.25 g/mol.
  • Applications: Shows enhanced metabolic stability compared to non-fluorinated analogues, highlighting fluorine’s role in pharmacokinetics .

Key Observations :

  • The pyrrolo[3,2-b]pyridine scaffold in the target compound favors kinase inhibition, while pyrrolo[2,3-b]pyridine derivatives (e.g., ) show stronger CNS receptor activity due to enhanced blood-brain barrier penetration .
  • Substitutions (e.g., 5-propoxy in CP 94253) significantly alter target selectivity and potency .

Comparison with Analogues

  • 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine : Synthesized via Buchwald-Hartwig amination, yielding 65% .
  • CP 94253 Hydrochloride : Requires multi-step functionalization, including propoxylation and tetrahydro-pyridine cyclization (overall yield: ~40%) .
  • Fluorinated Analogues : Introduce fluorine via late-stage electrophilic fluorination, improving scalability .

Biological Activity

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a pyrrolopyridine core fused with a piperidine ring, which contributes to its unique pharmacological properties. Research has indicated that this compound may interact with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
CAS No. 149669-49-8
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Purity ≥95%

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. By binding to FGFRs, the compound disrupts signaling pathways associated with cancer progression, leading to reduced tumor growth and increased apoptosis in preclinical models.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Inhibition of FGFRs has positioned this compound as a potential anticancer agent. Studies have shown significant reductions in tumor size in animal models treated with this compound.
  • Antioxidant Properties : Preliminary investigations suggest that this compound exhibits antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .
  • Kinase Inhibition : The compound has been explored for its role as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including metabolism and cell survival. This inhibition may be relevant in treating conditions associated with dysregulated SGK-1 activity .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound, researchers administered varying doses to mice implanted with tumor cells. The results indicated a dose-dependent reduction in tumor volume, with significant differences observed at higher concentrations (10 mg/kg) compared to control groups.

Case Study 2: Kinase Inhibition

Another study focused on the compound's ability to inhibit SGK-1 kinase. Using biochemical assays, the compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity against SGK-1 and suggesting its potential for therapeutic applications in related disorders .

Comparative Analysis

The uniqueness of this compound can be contrasted with similar compounds:

Compound TypeSimilarityUniqueness
1H-pyrazolo[3,4-b]pyridinesSimilar pyridine coreDifferent fused ring structure
PyrrolopyrazinesFused ring systemSpecific combination of pyrrolopyridine and piperidine rings

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine?

  • Answer : The compound has a bicyclic pyrrolopyridine core fused to a piperidine ring. Its molecular formula is C₁₂H₁₃N₃ (MW: 199.25 g/mol), with a CAS registry number of 131084-32-7 . The dihydrochloride salt form (C₁₂H₁₅Cl₂N₃) is also reported, with a molecular weight of 226.11 g/mol . Key properties include solubility in polar solvents (e.g., DCM, THF) and stability under inert conditions.

Q. What are the foundational synthetic routes for the pyrrolo[3,2-b]pyridine scaffold?

  • Answer : Core synthesis often involves:

  • Heterocyclic annulation : Cyclization of substituted pyridines with propargyl amines under acidic conditions.
  • Fluorination/functionalization : Selectfluor®-mediated fluorination at the 3-position (29% yield, as in [3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine]) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane .

Q. How is the compound characterized spectroscopically?

  • Answer :

  • ¹H/¹³C NMR : Distinct peaks for pyrrolo N-H protons (δ ~11.8 ppm in DMSO-d₆) and aromatic protons (δ 7.2–8.2 ppm) .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z 171.0123 for fluorinated derivatives) .
  • X-ray crystallography : Validates spirocyclic derivatives (e.g., N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-pyrrolo[2,3-b]pyridine) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[3,2-b]pyridine ring be achieved?

  • Answer :

  • Electrophilic substitution : Nitration at the 4-position using HNO₃/H₂SO₄ (0°C, 30 min) yields nitro derivatives for further reduction to amines .
  • Directed C-H activation : Pd-catalyzed coupling at the 3-position using directing groups (e.g., pyridine-thioether in SHP2 inhibitors) .
  • Protection/deprotection strategies : tert-Butyldimethylsilyl (TBS) groups protect hydroxyl intermediates during multi-step syntheses .

Q. What strategies address low yields in multi-step syntheses of piperidine-pyrrolopyridine hybrids?

  • Answer :

  • Optimized workup : Azeotropic drying with toluene improves purity in acid-sensitive steps (e.g., HCl salt formation) .
  • Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings increases efficiency vs. cheaper catalysts .
  • Microwave-assisted synthesis : Reduces reaction times for heterocycle formation (e.g., from 12h to 30 min in similar pyrrolopyridines) .

Q. How are computational methods used to predict structure-activity relationships (SAR) for SHP2 inhibitors?

  • Answer :

  • Docking studies : Models of spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazole] derivatives bound to SHP2 active sites guide substituent placement .
  • QSAR modeling : Correlates logP values (e.g., ~2.5 for dihydrochloride salts) with cellular permeability .
  • DFT calculations : Predicts regioselectivity in electrophilic attacks on the pyrrolopyridine core .

Q. How to resolve contradictions in biological activity data for analogs?

  • Answer :

  • Metabolic stability assays : Liver microsome studies differentiate true activity from artifactually high in vitro results (e.g., CYP450 interactions) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) for SHP2 inhibitors .
  • Crystallographic validation : X-ray structures (e.g., PDB ID: A1BQ7) resolve binding mode ambiguities .

Methodological Considerations

  • Safety protocols : Handle dihydrochloride salts with PPE (gloves, goggles) due to skin/eye irritation risks .
  • Purification challenges : Use reverse-phase HPLC for polar intermediates (e.g., nitro derivatives) .
  • Stability testing : Monitor for decomposition under light or humidity via accelerated stability studies (40°C/75% RH) .

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